4-Bromothieno[2,3-d]pyrimidine: A Technical Guide to its Physical Properties
4-Bromothieno[2,3-d]pyrimidine: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothieno[2,3-d]pyrimidine stands as a significant heterocyclic compound, drawing considerable attention within the realms of medicinal chemistry and materials science. Its fused thieno-pyrimidine core, functionalized with a bromine atom, provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic and electronic applications. The bromine atom at the 4-position serves as a key handle for introducing further molecular complexity through various cross-coupling reactions, making it a valuable building block in drug discovery programs targeting kinases, and in the development of novel organic electronic materials. This technical guide provides a consolidated overview of the known physical properties of 4-Bromothieno[2,3-d]pyrimidine, offering a foundational resource for researchers working with this compound.
Core Physical Properties
A comprehensive understanding of the physical properties of 4-Bromothieno[2,3-d]pyrimidine is fundamental for its effective handling, characterization, and application in research and development. The key physical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₃BrN₂S | [1][2] |
| Molecular Weight | 215.07 g/mol | [2] |
| CAS Number | 14080-60-5 | [2] |
| Physical Form | Expected to be a solid at room temperature. | |
| Melting Point | Data not available in the searched literature. For its isomer, 4-bromothieno[3,2-d]pyrimidine, a melting point of 140-145 °C has been reported. | |
| Boiling Point | Data not available in the searched literature. Heterocyclic compounds of similar molecular weight often decompose at high temperatures before boiling. | |
| Solubility | Specific solubility data for 4-Bromothieno[2,3-d]pyrimidine is not readily available. However, based on the properties of analogous thieno[2,3-d]pyrimidine derivatives, it is expected to exhibit solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Its solubility in water is anticipated to be low. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 4-Bromothieno[2,3-d]pyrimidine. While a dedicated spectrum for this specific compound is not available in the provided search results, the following sections outline the expected spectral characteristics based on the analysis of closely related thieno[2,3-d]pyrimidine derivatives.[3][4][5][6][7][8][9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the thieno[2,3-d]pyrimidine core. The chemical shifts of the protons on the thiophene and pyrimidine rings will be influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the pyrimidine ring.
¹³C NMR: The carbon NMR spectrum will provide information on the six carbon atoms in the bicyclic system. The carbon atom attached to the bromine (C4) is expected to show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromothieno[2,3-d]pyrimidine would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks would include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Br stretching vibration.
Experimental Workflows
The determination of the physical and spectroscopic properties of 4-Bromothieno[2,3-d]pyrimidine follows standard laboratory procedures. Below are generalized experimental workflows for these characterizations.
Melting Point Determination
Caption: Workflow for melting point determination.
NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
4-Bromothieno[2,3-d]pyrimidine is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. While its fundamental properties such as molecular formula and weight are well-established, a comprehensive public database of its experimentally determined physical properties, including melting point, boiling point, solubility, and detailed spectroscopic data, remains to be fully compiled. The information and generalized protocols provided in this guide serve as a valuable starting point for researchers, emphasizing the need for empirical determination and reporting of these key characteristics to facilitate future research and application development.
References
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (URL: Not available)
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (URL: [Link])
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. (URL: [Link])
-
Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. (URL: [Link])
-
Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. (URL: [Link])
-
Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives - Academia.edu. (URL: [Link])
-
4-bromothieno[2,3-d]pyrimidine (C6H3BrN2S) - PubChemLite. (URL: [Link])
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives - ResearchGate. (URL: [Link])
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one - ResearchGate. (URL: [Link])
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (URL: [Link])
-
Synthesis, Characterization and Cytotoxicity of SubstitutedBenzothieno[3,2-e][3][5]triazolo [4,3-a]pyrimidines - PubMed. (URL: [Link])
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (URL: [Link])
Sources
- 1. PubChemLite - 4-bromothieno[2,3-d]pyrimidine (C6H3BrN2S) [pubchemlite.lcsb.uni.lu]
- 2. 14080-60-5 | 4-Bromothieno[2,3-d]pyrimidine - Moldb [moldb.com]
- 3. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 4. scielo.br [scielo.br]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academia.edu [academia.edu]
- 8. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Cytotoxicity of Substituted [1]Benzothieno[3,2-e][1,2,4]triazolo [4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
